Product packaging for N-(2-Bromoethyl)phthalimide(Cat. No.:CAS No. 574-98-1)

N-(2-Bromoethyl)phthalimide

Cat. No.: B046114
CAS No.: 574-98-1
M. Wt: 254.08 g/mol
InChI Key: CHZXTOCAICMPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2-Bromoethyl)phthalimide, with the CAS registry number 574-98-1, is a versatile and high-value synthetic building block extensively used in organic chemistry and medicinal chemistry research. This compound, with the molecular formula C 10 H 8 BrNO 2 and a molecular weight of 254.08, is characterized by its high melting point of 80-84 °C . Its primary research value lies in its role as a protected primary amine synthon. The phthalimide group acts as a nitrogen protecting group, while the bromoethyl chain serves as an alkylating agent. This makes it an indispensable reagent for the controlled introduction of ethylamine linkages into target molecules, facilitating the synthesis of diverse compounds such as amines, amino acids, and complex heterocycles . Researchers utilize it in the development of novel sirtuin inhibitor scaffolds for biochemical studies, as well as in the synthesis of various nitrogen-containing pharmaceuticals and agrochemicals . Specifications & Handling: • CAS Number: 574-98-1 • Molecular Formula: C 10 H 8 BrNO 2 • Molecular Weight: 254.08 g/mol • Melting Point: 80-84 °C • Appearance: Typically a white to off-white crystalline solid . Safety Information: Handle with appropriate personal protective equipment, including gloves and eyewear. This compound may cause skin and eye irritation and could cause respiratory irritation (H315, H319, H335) . It is insoluble in water . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal protocols. Use Notice: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B046114 N-(2-Bromoethyl)phthalimide CAS No. 574-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZXTOCAICMPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060357
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-98-1
Record name N-(2-Bromoethyl)phthalimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-BROMOETHYL)PHTHALIMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0060357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-2-bromoethylphthalimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2-Bromoethyl)phthalimide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85E8KM8J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Strategies for N 2 Bromoethyl Phthalimide

Classical Approaches: The Gabriel Synthesis Pathway

The synthesis of N-(2-Bromoethyl)phthalimide via the Gabriel pathway is a two-step process that begins with the formation of a phthalimide (B116566) salt, followed by its reaction with an excess of 1,2-dibromoethane (B42909).

The initial step in the Gabriel synthesis is the deprotonation of phthalimide to form a potent nucleophile. byjus.com The nitrogen-hydrogen (N-H) bond in phthalimide is significantly acidic (pKa ≈ 8.3) because the resulting anion is stabilized by resonance with the two adjacent carbonyl groups. masterorganicchemistry.comorgoreview.com This acidity allows for deprotonation by a moderately strong base.

Potassium hydroxide (B78521) (KOH) is commonly used for this purpose. byjus.comvaia.comjove.com The reaction involves treating phthalimide with an alcoholic solution of KOH. orgsyn.org The hydroxide ion removes the acidic proton from the imide nitrogen, leading to the formation of the potassium salt of phthalimide, which precipitates from the solution. byjus.comorgsyn.org This salt, potassium phthalimide, is a stable, often crystalline solid that can be isolated and used in the subsequent step. orgsyn.org An Organic Syntheses procedure details dissolving phthalimide in hot absolute alcohol and adding it to a solution of potassium hydroxide, causing the immediate precipitation of potassium phthalimide. orgsyn.org The resulting salt is then typically washed with a solvent like acetone (B3395972) to remove any unreacted phthalimide. orgsyn.org

The second stage of the synthesis involves the nucleophilic substitution reaction between potassium phthalimide and 1,2-dibromoethane. In this step, the phthalimide anion acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. byjus.commasterorganicchemistry.com This reaction proceeds via an SN2 mechanism. masterorganicchemistry.comjove.com

The use of a large excess of 1,2-dibromoethane is crucial to favor the mono-alkylation product, this compound, over the di-substituted byproduct, N,N'-ethylenediphthalimide. orgsyn.orgscribd.com By ensuring 1,2-dibromoethane is present in high concentration, the probability of a second substitution by another phthalimide anion is minimized. scribd.com The bromine atom on the ethyl group of the product serves as a leaving group for further synthetic transformations.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comjove.com The key steps are:

The nucleophilic nitrogen of the phthalimide anion performs a backside attack on one of the carbon atoms of 1,2-dibromoethane. byjus.commasterorganicchemistry.com

Simultaneously, the carbon-bromine bond breaks, and the bromide ion is displaced as the leaving group. byjus.com

A new nitrogen-carbon bond is formed, resulting in this compound. masterorganicchemistry.com

Since the substrate, 1,2-dibromoethane, is an achiral molecule with no stereocenters, stereochemical considerations such as inversion of configuration are not applicable to this specific reaction. The primary focus is on controlling the stoichiometry to achieve mono-substitution.

The yield and purity of this compound are highly dependent on the reaction conditions, including the choice of solvent, temperature, and reaction duration.

The choice of solvent plays a critical role in the SN2 reaction. Aprotic polar solvents are generally preferred as they can solvate the potassium cation, leaving the phthalimide anion relatively free and highly nucleophilic.

Dimethylformamide (DMF) : DMF is a common solvent for the alkylation of potassium phthalimide. asianpubs.org It is effective in dissolving the reactants and facilitating the SN2 reaction. Studies on related syntheses have shown that a DMF/water mixture can also be employed, for instance, in the reaction of this compound with sodium azide (B81097). researchgate.netscispace.comugent.be

Aqueous Ethanol (B145695)/Alcohol : Recrystallization from dilute alcohol is a standard method for purifying the final product. orgsyn.org However, using protic solvents like ethanol during the reaction itself can decrease the nucleophilicity of the phthalimide anion through hydrogen bonding, potentially slowing the reaction rate. One detailed procedure involves using excess 1,2-dibromoethane as both the reactant and the solvent, followed by extraction with alcohol to separate the product from potassium bromide. orgsyn.org

Solvent-Free Conditions : Some industrial methods perform the condensation of potassium phthalimide and 1,2-dibromoethane without any co-solvent, heating the mixture directly. google.comgoogle.com This approach simplifies the process and avoids solvent recovery steps.

Phase-Transfer Catalysis : The use of a phase-transfer catalyst like 18-crown-6 (B118740) in a nonpolar solvent such as toluene (B28343) has been shown to afford high yields of N-substituted phthalimides. oup.com The crown ether complexes the potassium ion, increasing the solubility and nucleophilicity of the phthalimide anion in the organic phase. oup.com

Table 1: Effect of Solvent on the Synthesis of this compound and Related Reactions

Solvent System Reactants Conditions Outcome Reference
Ethylene Dibromide (excess) Potassium Phthalimide, 1,2-Dibromoethane 180-190°C, 12h Product extracted with alcohol, yield 69-79% orgsyn.org
DMF 1-(2-Pyrimidinyl)piperazine, this compound 80°C, 15h Good yield (89%) of the substituted product asianpubs.org
DMF/H₂O (9/1 v/v) This compound, Sodium Azide 60°C, 24h High yield (95%) of the azide product ugent.be
No Co-solvent Potassium Phthalimide, 1,2-Dibromoethane 50-130°C Industrial process, simplifies workup google.comgoogle.com
Toluene Potassium Phthalimide, Alkyl Halides 100°C, 6h, with 18-crown-6 catalyst High yields (84-100%) of N-alkylphthalimides oup.com

Temperature and reaction time are interconnected parameters that must be optimized to maximize product yield while minimizing the formation of byproducts.

Conventional Heating : Traditional methods often require high temperatures and long reaction times. A well-documented procedure involves heating potassium phthalimide in excess 1,2-dibromoethane at 180–190°C for 12 hours. orgsyn.org Another example using DMF as a solvent reports stirring at 80°C for 15 hours. asianpubs.org A patented solvent-free method operates at a broader range of 50-130°C. google.com

Microwave-Assisted Synthesis : More recent developments have utilized microwave irradiation to dramatically reduce reaction times. In the synthesis of related compounds, reactions involving this compound in DMF with a base have been completed at 75°C in just 30 minutes. mdpi.com Other microwave-assisted coupling reactions have been achieved at 120°C in as little as 5 minutes. researchgate.netscispace.com

Table 2: Influence of Temperature and Time on this compound Synthesis

Heating Method Temperature Time Solvent Yield Reference
Conventional (Oil Bath) 180–190°C 12 hours None (excess dibromoethane) 69–79% orgsyn.org
Conventional (Stirring) 80°C 15 hours DMF 89% (of derivative) asianpubs.org
Conventional (Stirring) 60°C 24 hours DMF/H₂O 95% (of derivative) ugent.be
Microwave 75°C 30 minutes DMF 89% (of derivative) mdpi.com
Microwave 120°C 5 minutes DMF/H₂O High Yields researchgate.netscispace.com

Optimization of Reaction Conditions for Yield and Purity

Catalyst Utilization (e.g., KI)

In the synthesis of this compound and its subsequent reactions, catalysts play a crucial role in improving reaction rates and yields. Potassium iodide (KI) is a frequently utilized catalyst, particularly in nucleophilic substitution reactions. Its primary function is to facilitate an in situ halogen exchange (Finkelstein reaction), converting the bromo-alkane to the more reactive iodo-alkane intermediate.

Research has demonstrated the utility of KI in various synthetic contexts involving this compound. For instance, in the microwave-assisted alkylation of p-tert-butyldihomooxacalix up.ptarene with this compound, the addition of KI was a key condition. nih.gov The process involved irradiating the parent compound with a base, followed by the addition of this compound and KI, which led to the formation of the desired mono- and di-substituted products. nih.gov Similarly, catalytic amounts of potassium iodide have been effectively used for in situ halogen exchange in photodecarboxylative addition reactions and subsequent amination steps. beilstein-journals.org

Another study on the synthesis of a fluorescent chemosensor involved reacting this compound with a diamine derivative in the presence of anhydrous potassium carbonate (K₂CO₃) as a base and a catalytic amount of KI. rsc.org The reaction was conducted at reflux in acetonitrile, highlighting the role of KI in promoting the substitution reaction necessary for creating complex molecular structures. rsc.org

Modern and Green Chemistry Approaches

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—have driven the development of modern synthetic methods for this compound and its derivatives. These approaches aim to overcome the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. This technique significantly reduces reaction times, often from days to minutes, while increasing product yields and selectivity. nih.govmdpi.com

In one study, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with this compound was performed under a microwave-assisted heating protocol. mdpi.com Using dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base, the reaction at 75 °C for 30 minutes yielded the desired product in 89% yield. mdpi.com Another comparative study focused on the alkylation of a dihomooxacalix up.ptarene, demonstrating that microwave irradiation completed the reaction in under 45 minutes, whereas conventional heating under reflux for seven days still resulted in incomplete conversion. nih.govmdpi.com The microwave-assisted method also offered the advantages of removing the need for KI as a reactant and reducing the amount of solvent required. nih.gov

| Reaction Comparison: Conventional vs. Microwave-Assisted Synthesis | | :--- | :--- | :--- | | Parameter | Conventional Heating | Microwave-Assisted | | Reactants | p-tert-butyldihomooxacalix up.ptarene, this compound, K₂CO₃ | p-tert-butyldihomooxacalix up.ptarene, this compound, K₂CO₃, KI | | Reaction Time | 7 days (incomplete conversion) | < 45 minutes | | Advantages | Standard laboratory setup | Drastically reduced reaction time, higher yields, higher selectivity, reduced solvent | | Source | nih.govmdpi.com | nih.govmdpi.com |

Ionic Liquid Solvents in Synthesis

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their negligible vapor pressure, non-flammability, and thermal stability. analchemres.org They have been explored as alternative reaction media for the synthesis of this compound. For example, ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]) are being investigated for greener synthesis routes, although their adoption on an industrial scale remains limited.

In a related application, basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH) have shown high catalytic activity for the N-alkylation of phthalimide under solvent-free conditions, providing a convenient and efficient protocol for producing N-alkyl phthalimides. researchgate.net This demonstrates the potential of ionic liquids to act as both environmentally benign solvents and catalysts, contributing to more sustainable chemical processes. researchgate.netasianpubs.org

Sustainable Methodologies for Reduced Environmental Impact

The drive for sustainability in chemical synthesis extends beyond individual techniques to encompass broader methodologies that are simpler, more stable, and less expensive. asianpubs.org For the synthesis of N-alkyl phthalimides, solvent-free N-alkylation using phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) represents a significant advancement. researchgate.net TBAB is noted for being environmentally friendly, stable, non-volatile, and inexpensive, making it an excellent choice for green chemistry applications. researchgate.net

These sustainable approaches focus on minimizing waste and avoiding hazardous substances. The development of such environmentally benign processes is crucial for the continued progress of green chemistry in the synthesis of important chemical intermediates like this compound. asianpubs.org

Industrial Production and Quality Control Considerations

On a commercial scale, this compound is typically produced using the alkaline substitution method, which involves reacting potassium phthalimide with 1,2-dibromoethane. Industrial manufacturers have implemented several optimizations to control the process and ensure product quality.

A key aspect of industrial quality control is ensuring the final product meets stringent specifications. For this compound, these typically include a melting point between 80–83°C and a purity of at least 98% as determined by High-Performance Liquid Chromatography (HPLC). Additionally, limits are placed on residual solvents, such as dimethylformamide (DMF) and ethanol, which are often kept below 0.1%. Another critical optimization in the industrial setting is crystallization control, where seeded cooling techniques are used to obtain a uniform crystal size, which is important for the product's handling and downstream processing.

| Typical Industrial Quality Control Specifications | | :--- | :--- | | Parameter | Specification | | Melting Point | 80–83°C | | Purity (by HPLC) | ≥98% | | Residual Solvents (e.g., DMF, ethanol) | <0.1% | | Physical Form | Uniform crystal size via seeded cooling | | Source | |

In-line FTIR Monitoring for Reaction Tracking

To maintain tight control over the manufacturing process, modern industrial facilities employ Process Analytical Technology (PAT). For the synthesis of this compound, in-line Fourier-Transform Infrared (FTIR) spectroscopy is used for real-time reaction tracking. This technique allows operators to monitor the concentration of reactants and products as the reaction progresses, ensuring that it proceeds to completion and that impurities are minimized. This continuous monitoring is a significant advantage over traditional methods that rely on sampling and offline analysis, as it enables immediate adjustments to the reaction conditions, leading to greater consistency and quality in the final product.

Crystallization Control for Uniform Product Characteristics

Control over the crystallization process of this compound is crucial for obtaining a product with uniform characteristics, such as consistent crystal size and high purity. Various techniques in both laboratory and industrial settings are employed to achieve this, primarily focusing on recrystallization methods.

A common laboratory-scale method for purification involves recrystallization from a solvent system. orgsyn.orgchemicalbook.com Initially, the crude product may appear as light tan crystals. orgsyn.org To enhance purity and achieve a more uniform product, recrystallization from dilute alcohol, such as 75% ethanol, is often performed. orgsyn.orgchemicalbook.com This process typically involves dissolving the crude this compound in the hot solvent, often with the addition of decolorizing carbon (Norite) to remove impurities, followed by filtration and controlled cooling to induce crystallization. orgsyn.orgchemicalbook.com

The effectiveness of recrystallization is evident in the improvement of the product's melting point, a key indicator of purity. The initial crude product may have a melting point range of 78–80°C. orgsyn.org A single recrystallization can elevate this to 80–81°C, and a subsequent recrystallization can further increase it to 82–83°C, yielding a white crystalline solid. orgsyn.orgchemicalbook.com

Another solvent that can be utilized for recrystallization is carbon disulfide. orgsyn.orgchemicalbook.com This is particularly useful for separating the soluble this compound from insoluble byproducts like diphthalimidoethane. orgsyn.org The process involves refluxing the dry residue with carbon disulfide, followed by filtration of the hot solution and subsequent distillation of the solvent under reduced pressure to yield the crystalline product. orgsyn.org

In industrial production, more controlled methods are often implemented to ensure uniform crystal size. One such technique is seeded cooling. This method involves introducing seed crystals into a supersaturated solution to initiate and control the crystallization process, leading to a more consistent particle size distribution.

The choice of solvent and the cooling rate are critical parameters in controlling the crystallization outcome. Rapid cooling can lead to the formation of smaller, less pure crystals, while slow, controlled cooling promotes the growth of larger, more uniform crystals. The table below summarizes the impact of different recrystallization procedures on the purity of this compound.

Table 1: Effect of Recrystallization on the Melting Point of this compound

Product State Melting Point (°C) Appearance Recrystallization Solvent/Method
Crude78-80 orgsyn.orgLight tan crystals orgsyn.orgN/A
Recrystallized (1x)80-81 orgsyn.orgWhite product orgsyn.org75% Ethanol with decolorizing carbon orgsyn.orgchemicalbook.com
Recrystallized (2x)82-83 orgsyn.orgWhite crystals chemicalbook.com75% Ethanol orgsyn.org
Recrystallized80-82 orgsyn.orgWhite crystalline product orgsyn.org50% Aqueous ethanol orgsyn.org

Ultimately, the goal of crystallization control is to produce this compound that meets specific quality standards, such as a defined melting point range and a high level of purity, often exceeding 95-97% as determined by methods like High-Performance Liquid Chromatography (HPLC). thermofisher.comfishersci.com

Reactivity and Reaction Mechanisms of N 2 Bromoethyl Phthalimide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The carbon atom attached to the bromine in the ethyl chain of N-(2-Bromoethyl)phthalimide is electrophilic and readily undergoes nucleophilic substitution, typically via an S(_N)2 mechanism. This reaction pathway is central to the utility of the compound in synthesizing a wide array of derivatives.

Reaction with Thiols and Sulfur-Containing Nucleophiles (e.g., potassium hydrogen sulfide)

Thiols and other sulfur-containing nucleophiles are effective reagents for substitution reactions with this compound. The high nucleophilicity of the thiolate anion facilitates the displacement of the bromide. Investigations into the reactivity of this compound have included its reactions with various nucleophiles, including potassium hydrogen sulfide. This reaction is expected to proceed via an S(_N)2 mechanism, where the hydrosulfide ion (SH) attacks the electrophilic carbon of the bromoethyl group, leading to the formation of N-(2-mercaptoethyl)phthalimide.

Reaction with Azides (e.g., sodium azide)

The azide (B81097) ion (N(_3^-)) is an excellent nucleophile for S(_N)2 reactions. The reaction of this compound with sodium azide provides a convenient route to N-(2-azidoethyl)phthalimide. This reaction is typically carried out in a polar aprotic solvent, such as a dimethylformamide (DMF)/water mixture, at elevated temperatures. For example, a high yield (95%) of the azide product has been achieved by reacting this compound with sodium azide in a 9/1 v/v DMF/H(_2)O mixture at 60°C for 24 hours. asianpubs.org The resulting N-(2-azidoethyl)phthalimide is a useful intermediate, for instance, in the synthesis of 1,2,3-triazole derivatives through "click chemistry". scielo.br

Reaction with Organoselenium Reagents (e.g., PhSeNa)

Organoselenium compounds can be synthesized through the reaction of this compound with selenium-containing nucleophiles. The generation of the phenylseleno anion (PhSe) in situ, followed by its reaction with this compound, is a key step in forming carbon-selenium bonds.

The synthesis of N-[2-(phenylseleno)ethyl]phthalimide is achieved by reacting this compound with sodium phenylselenide (PhSeNa). The sodium phenylselenide is typically generated in situ by the reduction of diphenyldiselenide (PhSeSePh) with a reducing agent like sodium borohydride. The resulting PhSe anion then acts as a potent nucleophile, attacking the bromoethyl group in an S(_N)2 fashion to yield N-[2-(phenylseleno)ethyl]phthalimide. scirp.org This reaction is generally carried out under an inert atmosphere to prevent the oxidation of the selenium reagent. scirp.org

Table 1: Summary of Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProductReaction Conditions
AmineAnilineN-(2-Anilinoethyl)phthalimideS(_N)2 displacement
AmineEthylenediamineN-[2-(2-Aminoethylamino)ethyl]phthalimideStoichiometric control
ThiolPotassium hydrogen sulfideN-(2-Mercaptoethyl)phthalimideS(_N)2 displacement
AzideSodium azideN-(2-Azidoethyl)phthalimideDMF/H(_2)O, 60°C
OrganoseleniumSodium phenylselenideN-[2-(Phenylseleno)ethyl]phthalimideInert atmosphere, in situ generation of nucleophile

Reactions with Other Nucleophiles (e.g., potassium thiocyanate)

The ethyl bromide moiety of this compound is susceptible to nucleophilic attack, readily undergoing S(_N)2 reactions. The bromine atom serves as an effective leaving group, allowing for the introduction of various functional groups.

A representative example is the reaction with potassium thiocyanate (KSCN). In this reaction, the thiocyanate anion (SCN), a potent nucleophile, displaces the bromide ion. This substitution reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone (B3395972), to yield N-(2-thiocyanatoethyl)phthalimide. The mechanism involves a backside attack by the thiocyanate nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral.

Reaction Scheme:

this compound + KSCN → N-(2-thiocyanatoethyl)phthalimide + KBr

This reaction is a common strategy for introducing a thiocyanate group, which can then be further transformed into other sulfur-containing functionalities.

Reduction Reactions

The phthalimide (B116566) group contains two carbonyl functionalities within an imide structure, which can be targeted by reducing agents. The choice of reducing agent determines the extent of reduction and the nature of the final product.

Lithium aluminum hydride (LiAlH(_4)) is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including amides and esters. masterorganicchemistry.com When N-substituted phthalimides are treated with LiAlH(_4), the typical outcome is the complete reduction of both carbonyl groups to methylene (B1212753) (CH(_2)) groups.

In the case of this compound, the reaction with LiAlH(_4), followed by an aqueous workup, would be expected to reduce the phthalimide ring to an isoindoline ring. The reaction proceeds via the nucleophilic addition of hydride ions (H) from LiAlH(_4) to the carbonyl carbons. adichemistry.comchemistrysteps.com This initially forms tetrahedral intermediates. Subsequent steps involving coordination with the aluminum species and further hydride attack lead to the final reduced product. It is important to note that LiAlH(_4) can also reduce the alkyl bromide, although the reduction of the imide is generally more facile. Careful control of reaction conditions is necessary to achieve selective reduction. The product mentioned in the user's prompt, N-(2-Hydroxyethyl)phthalimide, is actually the precursor to this compound and not the product of its reduction with a strong reducing agent like LiAlH(_4). orgsyn.org

Expected Reaction Scheme:

this compound + LiAlH(_4) → 2-(2-Bromoethyl)isoindoline-1,3-dione is reduced to 2-(2-bromoethyl)isoindoline.

Reactions with Organometallic Reagents

The electrophilic nature of the carbonyl carbons in the phthalimide ring makes them susceptible to attack by the carbanionic carbon of organometallic reagents.

Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles that readily add to carbonyl groups. researchgate.netresearchgate.net The reaction of N-substituted phthalimides with Grignard reagents typically involves the nucleophilic addition of the R group to one of the carbonyl carbons.

When this compound is treated with one equivalent of phenylmagnesium bromide (PhMgBr), the phenyl group acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the phthalimide ring. chemicalbook.com This addition breaks the carbon-oxygen π-bond, and subsequent protonation during the workup step yields a hydroxyl group. The resulting product is a 3-hydroxyisoindolin-1-one derivative. researchgate.net This reaction provides a direct method for the synthesis of chiral, non-racemic 3-substituted 3-hydroxyisoindolin-1-ones, which are important structural motifs in various biologically active compounds. researchgate.net

Reaction Scheme:

this compound + Phenylmagnesium bromide → (intermediate magnesium alkoxide)

(intermediate magnesium alkoxide) + H(_3)O (workup) → 2-(2-bromoethyl)-3-hydroxy-3-phenylisoindolin-1-one

Grignard Reagents (e.g., Phenyl magnesium bromide)

Cyclization and Rearrangement Reactions

Under specific conditions, this compound can undergo intramolecular reactions, leading to the formation of new ring systems. These reactions are often facilitated by the proximity of the reactive bromoethyl side chain to the phthalimide ring.

Unexpected Reaction Pathways and Side Products

In certain reactions, this compound can lead to the formation of unexpected products. For example, the reaction with sodium imidazolate in dimethylformamide (DMF) can yield N-vinylphthalimide and a novel aminal derivative, N-[1-(1H-imidazol-1-yl)ethyl]phthalimide, in addition to the expected Gabriel synthesis product tandfonline.com. The formation of N-vinylphthalimide is a result of an elimination reaction, while the aminal is formed from the subsequent reaction of N-vinylphthalimide with the heterocyclic sodium salt tandfonline.com.

The formation of N-vinylphthalimide can also be achieved by treating this compound with a specific phosphine reagent in acetonitrile, with a reported yield of approximately 85% lookchem.com.

ReactantConditionsProductsReference
Sodium imidazolateDMFN-[1-(1H-imidazol-1-yl)ethyl]phthalimide, N-vinylphthalimide, Gabriel intermediate tandfonline.com
P(CH3NCH2CH2)3NAcetonitrile, 25 °C, 5 minN-vinylphthalimide lookchem.com

Cross-Coupling Reactions

This compound can participate in nickel-catalyzed cross-electrophile coupling reactions. These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant. While specific examples detailing the direct use of this compound as the alkyl electrophile are not prevalent in the provided search results, the broader context of nickel-catalyzed cross-electrophile coupling suggests its potential applicability. These methods are valuable for forming C(sp²)–C(sp³) bonds digitellinc.com. The development of homogeneous organic reductants has expanded the scope and applicability of these reactions, allowing them to be performed in a wider range of solvents and on a larger scale digitellinc.comnih.gov.

Photochemical Transformations

Information specifically detailing the photochemical transformations of this compound is not available in the provided search results. Further research would be necessary to elucidate the behavior of this compound under photochemical conditions.

Photodecarboxylative Benzylation of Phthalimides

The photodecarboxylative benzylation of phthalimides is a significant photochemical method for forming carbon-carbon bonds, providing a mild alternative to thermal reactions like Grignard additions. acs.org This reaction utilizes readily available carboxylates, such as phenylacetate salts, as alkylating agents. nih.gov The process is a type of photoinduced electron transfer reaction, for which phthalimides are excellent substrates due to their favorable photophysical and electrochemical properties.

The reaction involves the irradiation of N-substituted phthalimides in the presence of phenylacetates, leading to the formation of benzylated hydroxyphthalimidine derivatives. nih.govjcu.edu.au Specifically, when this compound is irradiated with UVB light in a mixture with various phenylacetates in an acetone/pH 7 buffer, the corresponding benzylated products are obtained in good to excellent yields, typically ranging from 63% to 95%. nih.gov In many instances, the resulting photoproducts precipitate directly from the reaction mixture during irradiation or after the removal of the acetone co-solvent, simplifying isolation. nih.gov

The general mechanism proceeds via a photoinduced electron transfer from the carboxylate to the excited phthalimide. This is followed by a rapid decarboxylation of the resulting carboxyl radical, which generates a benzyl radical. The final step is the combination of the benzyl radical with the phthalimide radical anion to form the product.

Research has demonstrated the versatility of this reaction. For example, the photodecarboxylative addition of various phenylacetate derivatives to this compound has been systematically studied. The results, as detailed in the table below, show consistently high yields for a range of substituted phenylacetates.

Table 1. Yields of Photodecarboxylative Benzylation of this compound with various Phenylacetates nih.gov
EntryPhenylacetate SubstituentProductIrradiation Time (h)Yield (%)
1H3a291
24-F3b295
34-Cl3c292
44-Br3d289
54-Me3e285
64-OMe3f283
74-SMe3g375
84-CN3h463
93-F3i292
103-Cl3j290

The benzylated hydroxyphthalimidines produced from this photoreaction are stable intermediates. nih.gov They can be subsequently converted into other biologically significant molecules. For instance, an acid-catalyzed dehydration of these intermediates yields the corresponding 3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones, often with high E-selectivity. nih.gov

The efficiency of the photodecarboxylative approach is notably superior to other photochemical methods. For instance, photoadditions through hydrogen abstraction from toluenes result in lower yields and poor selectivity compared to the photodecarboxylation procedure which provides the desired benzylation products in moderate to high yields and purities. The reaction conditions are generally mild, making this method attractive for complex molecule synthesis. dntb.gov.ua Furthermore, this transformation has been successfully implemented in continuous-flow microreactors, which can offer superior yields and conversions compared to conventional batch reactors, highlighting the method's potential for process optimization and scale-up. acs.orgnih.gov

Applications in Advanced Organic Synthesis

Precursor for Primary Amines via Gabriel Synthesis Derivations

The most prominent application of N-(2-Bromoethyl)phthalimide is in the Gabriel synthesis, a classic and dependable method for the preparation of primary amines. scribd.com This reaction avoids the polyalkylation that is often a significant side reaction when using ammonia for the SN2 reaction with alkyl halides. chemistrysteps.comlibretexts.org In this context, the phthalimide (B116566) anion acts as a surrogate for H₂N⁻. wikipedia.org The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide, such as this compound itself, to create an N-alkylphthalimide. wikipedia.orgsemanticscholar.org The phthalimide group effectively protects the nitrogen atom, allowing the bromoethyl group to participate in further reactions before the primary amine is ultimately liberated.

Once the this compound has been incorporated into the desired molecular structure, the protected primary amine must be liberated. Several methods are available for this deprotection step, each with its own advantages and conditions. libretexts.org

Hydrazinolysis : The most common method for cleaving the N-alkylphthalimide is the Ing-Manske procedure, which involves reacting the compound with hydrazine (N₂H₄). wikipedia.org This reaction is typically performed in a solvent like ethanol (B145695). The hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide ring and ultimately displacing the desired primary amine. libretexts.org This process results in the formation of phthalhydrazide, a stable cyclic byproduct that precipitates out of the solution, facilitating the isolation of the primary amine product. wikipedia.org While effective, separation of the phthalhydrazide can sometimes be challenging. wikipedia.org

Acidic/Basic Hydrolysis : Alternatively, the primary amine can be released through hydrolysis under either acidic or basic conditions. wikipedia.orglibretexts.org Acidic hydrolysis, often carried out with a strong acid like HCl, protonates the carbonyl oxygens, making the carbonyl carbons more susceptible to nucleophilic attack by water. This process cleaves the imide bonds and yields the primary amine as an ammonium salt, along with phthalic acid. libretexts.org Basic hydrolysis, using a strong base like sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of hydroxide ions on the carbonyl carbons. libretexts.org This method produces the free primary amine and a salt of phthalic acid. Both hydrolysis methods can be effective but often require harsh conditions and prolonged reaction times. chemistrysteps.comnih.gov

Deprotection MethodReagent(s)Key ByproductConditions
Hydrazinolysis Hydrazine (N₂H₄)PhthalhydrazideTypically refluxing in ethanol
Acidic Hydrolysis Strong Acid (e.g., H₂SO₄, HCl), H₂OPhthalic AcidHarsh, often requires heat
Basic Hydrolysis Strong Base (e.g., NaOH, KOH), H₂OPhthalate SaltHarsh, often requires heat

Synthesis of Heterocyclic Compounds

Beyond its role in primary amine synthesis, this compound is a valuable electrophile for constructing a variety of nitrogen-containing heterocyclic compounds. The bromoethyl moiety allows for the introduction of a two-carbon chain with a protected terminal nitrogen, which is a common structural motif in many heterocyclic systems.

This compound is used in the synthesis of substituted piperazine (B1678402) derivatives, which are significant structural cores in many pharmaceutical compounds. nih.gov For example, it can be reacted with a pre-existing piperazine compound, such as 2-(piperazin-1-yl)ethanol, in an N-alkylation reaction. In a typical procedure, this compound and the piperazine derivative are heated in a solvent like acetonitrile in the presence of a base such as potassium carbonate (K₂CO₃) to neutralize the HBr formed during the reaction. nih.gov The nucleophilic secondary amine of the piperazine ring displaces the bromide ion on the ethyl chain of the phthalimide reagent to form a new carbon-nitrogen bond, yielding a phthalimido-ethyl-piperazine structure. nih.gov

Phthalimide moieties are incorporated into pyrimidinone structures to create hybrid molecules with potential biological activities. researchgate.netnih.gov In these syntheses, a phthalimide-containing building block is used in a multi-component reaction, such as the Biginelli reaction. For instance, a precursor like 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione can be modified and then reacted with urea and various substituted benzaldehydes to construct the dihydropyrimidinone ring system. researchgate.net The phthalimide group, often introduced earlier in the synthetic sequence using a reagent conceptually similar to this compound, remains as a key substituent on the final heterocyclic product. researchgate.net

The synthesis of phthalazinone derivatives can be achieved through the reaction of N-substituted phthalimides with hydrazine and its derivatives. The phthalimide ring itself can serve as a precursor to the phthalazinone core. When an N-alkylphthalimide, derived from a starting material like this compound, is treated with hydrazine, the hydrazine attacks the imide carbonyls. This leads to the cleavage of the phthalimide ring and subsequent cyclization to form the stable, six-membered pyridazinone ring of the phthalazinone system. This transformation effectively converts the phthalimide protecting group into a new heterocyclic core structure.

This compound and related N-bromoalkylphthalimides are employed in the synthesis of hybrid molecules containing both a phthalimide and a 1,3,4-oxadiazole ring. mdpi.commdpi.com These syntheses often involve the S-alkylation of a 1,3,4-oxadiazole-2-thiol core. For example, a precursor such as 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol can be reacted with an N-bromoalkylphthalimide in the presence of a base. mdpi.com The thiol group acts as a nucleophile, displacing the bromide to form a new thioether linkage, thereby tethering the phthalimido-alkyl group to the oxadiazole ring. mdpi.commdpi.com This strategy allows for the modular construction of complex molecules incorporating these two important pharmacophores. ejpmr.com

Building Block for Polymeric Materials and Polymer Modification

This compound serves as a crucial building block for the synthesis and modification of polymeric materials. Its utility stems from the presence of two key functional components: the reactive bromoethyl group, which acts as an electrophile, and the phthalimide group, which serves as a masked primary amine. This dual functionality allows for its incorporation into polymer structures and the subsequent modification of existing polymers to introduce new functionalities.

One notable application is in the functionalization of block copolymers. For instance, this compound is used to quaternize the poly(2-vinylpyridine) (P2VP) blocks within copolymers like P2VP-b-PEO (poly(2-vinylpyridine)-block-poly(ethylene oxide)). This reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the bromoethyl group, leading to the formation of a pyridinium salt along the polymer backbone. The degree of quaternization can be controlled by adjusting reaction conditions such as temperature and stoichiometry. Following this modification, the phthalimide protecting group can be readily removed by hydrazinolysis (reaction with hydrazine hydrate) to expose primary amine functionalities. This process is confirmed by the disappearance of the characteristic C=O stretching peaks of the phthalimide group in Fourier-transform infrared (FTIR) spectroscopy. The resulting amine-functionalized polymers are valuable for further chemical transformations, such as "click" chemistry, enabling applications in areas like micelle stabilization and the development of drug delivery systems.

Table 1: Polymer Modification with this compound

Polymer System Modification Reaction Key Reagents Resulting Functionality Potential Application
Poly(2-vinylpyridine)-block-poly(ethylene oxide) (P2VP-b-PEO) Quaternization This compound, DMF Phthalimide-protected aminoethyl side chains Precursor for amine-functionalized polymers
Quaternized P2VP-b-PEO Deprotection Hydrazine hydrate Primary amine side chains Micelle stabilization, Drug delivery

Cross-linking is a process that links polymer chains together, forming a three-dimensional network that enhances the mechanical and thermal properties of the material. This compound is classified as a cross-linking reagent, a designation likely attributed to its bifunctional nature. The molecule possesses a reactive alkyl bromide that can undergo nucleophilic substitution with functional groups on a polymer chain. Theoretically, if a polymer contains multiple nucleophilic sites (e.g., polyamines), this compound could potentially form linkages. Furthermore, the phthalimide group itself can undergo reactions, such as ring-opening, which could be exploited in a cross-linking strategy. However, while it is categorized as a cross-linking reagent, specific, well-documented examples of its use to create cross-linked polymer networks are not prevalent in readily accessible literature.

Gemini amphiphiles, or Gemini surfactants, are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. They often exhibit superior properties compared to their single-chain counterparts. This compound is a key reagent in the synthesis of novel Gemini amphiphiles where the phthalimide moiety serves as a precursor to the hydrophilic headgroup.

In a typical synthesis, a long-chain N,N'-dialkylethylenediamine is used as the core structure, which is then reacted with this compound. The secondary amine groups of the diamine act as nucleophiles, displacing the bromide to form a stable C-N bond. This reaction is typically carried out in a suitable solvent and may require a base to neutralize the HBr formed. The result is a symmetrical molecule containing two long alkyl chains (hydrophobic tails) and two terminal phthalimide groups (hydrophilic heads), connected by an ethylenediamine spacer. These N,N'-dialkyl-N,N'-di(ethyl-phthalimide) ethylenediamines are a class of pH-sensitive Gemini amphiphiles. The properties of these surfactants, such as their ability to form stable monolayers at the air/water interface, can be tuned by varying the length of the hydrophobic alkyl chains. scbt.com

Synthesis of Amino Acids and Peptides

This compound is a valuable electrophile in the synthesis of α-amino acids, particularly in variations of the Gabriel synthesis. The phthalimide group provides a robust and neutral protecting group for the amine functionality, preventing side reactions that are common with free amines, such as over-alkylation.

A classic and effective method for the synthesis of α-amino acids involves the alkylation of a malonic ester derivative. The Gabriel-malonic ester synthesis utilizes this compound to introduce the protected amino group. The process begins with the deprotonation of diethyl malonate or a similar malonic ester using a strong base, such as sodium ethoxide (NaOEt), to form the corresponding sodio derivative, a potent carbon nucleophile.

This enolate then reacts with this compound in a standard SN2 reaction. The nucleophilic carbon of the malonate attacks the electrophilic carbon of the bromoethyl group, displacing the bromide and forming a new carbon-carbon bond. The product of this step is diethyl 2-(2-phthalimidoethyl)malonate.

Subsequent acidic hydrolysis serves multiple purposes: it cleaves the ester groups to carboxylic acids and hydrolyzes the phthalimide to yield a primary amine and phthalic acid. The resulting intermediate, a substituted malonic acid with a primary amino group, is unstable and readily undergoes decarboxylation upon heating to afford the final α-amino acid. This synthetic route is versatile, allowing for the preparation of a variety of amino acids by using different substituted malonates. barcelonafinechemicals.comnbinno.com

Intermediate in the Synthesis of Functionalized Phosphonates and Phosphines

This compound is a key starting material for the synthesis of various organophosphorus compounds, including functionalized phosphonates and primary phosphines, which are important ligands in catalysis and materials science.

The synthesis of diethyl (2-phthalimidoethyl)phosphonate is achieved through the Michaelis-Arbuzov reaction. sigmaaldrich.com In this reaction, this compound is refluxed with an excess of a trialkyl phosphite, such as triethyl phosphite. The reaction proceeds via an SN2 attack of the phosphorus atom on the bromoethyl group, leading to the formation of a phosphonium salt intermediate, which then rearranges to the thermodynamically stable phosphonate ester with the elimination of an alkyl halide. sigmaaldrich.com

This resulting phthalimido-functionalized phosphonate can be further transformed. For instance, the phthalimide group can undergo a nucleophile-assisted ring-opening reaction. Treatment with hydrazine, for example, can cleave the phthalimide group to reveal a primary amine, yielding diethyl aminoethylphosphonates. sigmaaldrich.com

Furthermore, the phosphonate group itself can be chemically modified. A significant transformation is its reduction to a primary phosphine. The phthalimido-functionalized phosphonate can first be reacted with hydrazine to form a bisphosphonate, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This selective reduction of the phosphonate groups yields air-stable primary bisphosphines, which are valuable as chelating agents. sigmaaldrich.com

Table 2: Synthesis of Phosphonates and Phosphines

Starting Material Reaction Key Reagents Product Class of Compound
This compound Michaelis-Arbuzov Reaction Triethyl phosphite Diethyl (2-phthalimidoethyl)phosphonate Phosphonate
Diethyl (2-phthalimidoethyl)phosphonate Hydrazinolysis Hydrazine Diethyl aminoethylphosphonate Amino Phosphonate
Bis(diethylphosphonatoethyl)phthaloyl diamide Reduction Lithium aluminum hydride (LiAlH₄) Primary bisphosphine Phosphine

Derivatization for Fluorescent Probes

The phthalimide scaffold is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent probes for the detection of various analytes. This compound provides a convenient handle to attach this fluorophore to other molecules.

For example, this compound has been used in the synthesis of fluorescent labels for biomolecules. In one approach, it is first reacted with p-anisidine. The phthalimide protective group is then cleaved by hydrazinolysis to yield a primary amine. This amine can then be coupled to another fluorescent system, such as a naphthalimide derivative, to create a dual fluorescent system. nbinno.com

More directly, phthalimide derivatives are used to construct probes based on processes like Excited-State Intramolecular Proton Transfer (ESIPT). In one example, a novel fluorescent probe for the detection of hydrogen peroxide (H₂O₂) was synthesized using a 3-hydroxyphthalimide derivative as the fluorophore and a boronate ester as the H₂O₂ recognition site. While this specific example does not start directly from this compound, it illustrates the principle of using the phthalimide structure as the core of a fluorescent probe. The bromoethyl group in this compound provides a reactive site that allows for the covalent attachment of the phthalimide fluorophore to a recognition moiety, enabling the rational design of fluorescent probes for a wide range of analytical targets.

Application in the Synthesis of Guanidine Compounds

This compound serves as a crucial building block in the multi-step synthesis of complex molecules incorporating the guanidine functional group. Its primary role is to introduce a protected two-carbon aminoethyl chain (-CH₂CH₂-NH-Pht), which can be subsequently deprotected and converted into a guanidine moiety. This strategy is particularly valuable in the construction of functionalized macrocycles and ligands designed for molecular recognition or therapeutic applications.

Research has demonstrated the utility of this compound in the synthesis of guanidinium-functionalized thiacalix canterbury.ac.nzarenes and cyclen-based metallodrugs. rsc.orgnih.gov In these syntheses, the phthalimide group acts as a stable protecting group for the primary amine, allowing the bromoethyl portion of the molecule to undergo nucleophilic substitution reactions without interference from the nitrogen atom.

A common synthetic route involves the initial reaction of a primary or secondary amine with this compound to form a phthalimidoethyl-substituted intermediate. nih.gov Following this alkylation step, the phthalimide protecting group is typically removed, often using hydrazine hydrate, to liberate the primary amine. rsc.org This newly exposed amino group is then reacted with a guanidinylating agent, such as N,N'-di-(tert-butoxycarbonyl)-N''-triflylguanidine or N,N-di-Boc-1H-pyrazole-1-carboxamide, to install the protected guanidine group. rsc.orgnih.gov Final deprotection yields the target guanidine compound.

For example, in the synthesis of cationic thiacalix canterbury.ac.nzarenes, this compound is reacted with a p-tert-butylthiacalix canterbury.ac.nzarene platform. rsc.org The resulting intermediate undergoes hydrazinolysis to yield a primary amine, which is then converted to a Boc-protected guanidine. A similar pathway is employed in the synthesis of fluoroquinolone-cyclen conjugates, where an oxalyl-protected cyclen is first treated with this compound. nih.gov The subsequent steps involve deprotection of the phthalimide, followed by reaction with a guanidinylating agent to furnish the protected guanidine derivative. nih.gov

The following table summarizes key findings from research literature on the synthesis of guanidine compounds utilizing this compound.

Table 1. Research Findings on the Synthesis of Guanidine Compounds

Starting Material Key Reagents Intermediate Product Guanidinylating Agent Final Product Type Ref.
p-tert-butylthiacalix canterbury.ac.nzarene 1. This compound 2. Hydrazine hydrate Aminoethyl-functionalized thiacalix canterbury.ac.nzarene N,N'-di-(tert-butoxycarbonyl)-N''-triflyl guanidine Guanidinium-functionalized thiacalix canterbury.ac.nzarene rsc.org

Medicinal Chemistry and Biological Applications of N 2 Bromoethyl Phthalimide Derivatives

Pharmaceutical Development and Intermediates

The structural framework of N-(2-Bromoethyl)phthalimide makes it an essential building block in the creation of diverse therapeutic agents. Its primary function is to facilitate the introduction of an ethylamine (B1201723) side chain, a key pharmacophore in many drug classes.

This compound and related structures are instrumental in synthesizing ligands that target serotonin (B10506) receptors, particularly the 5-HT1A subtype, which is implicated in various psychiatric disorders. The synthesis of potent 5-HT1A ligands often involves combining key structural elements: a heterocyclic nucleus, an alkyl chain, and a 4-substituted piperazine (B1678402) moiety. nih.gov Modifications to these components allow for the fine-tuning of affinity and selectivity for the target receptor. nih.govmdpi.com

Research has shown that N-(phthalimidoalkyl) derivatives are crucial for interaction at 5-HT1A serotonin binding sites. mdpi.com In the development of novel 5-HT1A ligands, derivatives of this compound are used to create the necessary alkyl chain that links a terminal imide group to a piperazine ring. For example, several o-methoxyphenylpiperazine (MPP) derivatives with a phthalimide (B116566) terminus have demonstrated high affinity for 5-HT1A receptors, with binding affinities (Ki) in the low nanomolar range. mdpi.com

Compound5-HT1A Receptor Affinity (Ki, nM)Selectivity over 5-HT2A Receptor
Derivative 3a 1.7>100-fold
Derivative 5a 46>100-fold
Derivative 6a 2.5>100-fold
NAN-190 (Reference) 0.58-

This table presents the binding affinities of select o-methoxyphenylpiperazine (MPP) derivatives for the 5-HT1A receptor. The data highlights how modifications to the terminal imide fragment, derived from phthalimide structures, influence receptor binding. mdpi.com

The development of anti-allergic medications often involves histamine (B1213489) receptor antagonists. nih.gov First-generation antihistamines, such as chlorpheniramine, function as competitive antagonists at the histamine H1 receptor, thereby mitigating allergic responses. nih.gov While the direct synthesis of common anti-allergic drugs from this compound is not extensively documented in primary literature, the core chemical structures present in these drugs, such as alkylamine chains, are synthetically accessible using phthalimide-based methodologies like the Gabriel synthesis. This classic reaction uses potassium phthalimide to introduce a primary amine, and N-substituted haloalkyl phthalimides (like this compound) are key intermediates in this process for elongating carbon chains.

Biological Activity of Phthalimide Derivatives

Phthalimide is recognized as a versatile pharmacophore, and its derivatives exhibit a wide spectrum of biological activities. ucl.ac.uknih.gov The hydrophobic nature of the phthalimide core enhances its ability to cross biological membranes, contributing to its therapeutic potential. mdpi.com

Derivatives of phthalimide have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. mdpi.comresearchgate.net Research has explored novel thiophthalimide (B14152962) and bis-phthalimide derivatives that show potent activity against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.net Furthermore, certain N-substituted phthalimides have been identified as effective antifungal agents against various Candida species. researchgate.net

One study highlighted a series of novel phthalimide analogs, with specific compounds showing broad-spectrum activity. Compound 8 , an indole-containing phthalimide analog, exhibited 53–67% of the activity of erythromycin (B1671065) against tested bacteria and 60–70% of the activity of miconazole (B906) against tested fungi. researchgate.net Another study found that compound 12 , (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione, showed remarkable activity against Bacillus subtilis, exceeding that of standard antibiotics like ampicillin (B1664943) and cefotaxime. mdpi.com

DerivativeTarget OrganismActivity (MIC, µg/mL)Reference Antibiotic
Compound 3h ESKAPE Pathogens16 - 32-
Compound 3h Candida species16 - 32-
N-butylphthalimide Candida albicans100Fluconazole
Compound 6d Various Bacteria1.25 µg/µl-

This table summarizes the Minimum Inhibitory Concentration (MIC) values for select phthalimide derivatives against various microbial strains, demonstrating their potential as antimicrobial agents. researchgate.netresearchgate.net

The phthalimide scaffold is a cornerstone in the development of anticancer and immunomodulatory drugs, most famously exemplified by thalidomide (B1683933) and its analogs. Naphthalimide derivatives, which share a similar planar structure, are known to intercalate into DNA, inhibit topoisomerase II, and thereby block tumor cell division. frontiersin.org

Studies on novel phthalimide derivatives have revealed significant cytotoxic activity against various cancer cell lines. For instance, a water-soluble ellipticine (B1684216) derivative, Br-Ell-SO3Na, exhibited selective anticancer activity against the K562 leukemic cell line with an IC50 value of 35 µM. mdpi.com Other research on thiazolo[3,2-a]benzimidazole derivatives showed strong cytotoxicity against colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cells. nih.gov The immunomodulatory effects of phthalimide derivatives are often linked to their ability to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β. nih.govelsevierpure.com

DerivativeCancer Cell LineActivity (IC50)
Br-Ell-SO3Na K562 (Leukemia)35 µM
Compound 2 HCT-116 (Colon), Hep-G2 (Liver)Strong Cytotoxicity
Compound 4 HCT-116 (Colon), Hep-G2 (Liver)Strong Cytotoxicity
Compound 9a HCT-116 (Colon), Hep-G2 (Liver)Strong Cytotoxicity
Compound 5e H1975 (Lung)16.56 µM

This table shows the anticancer activity of various phthalimide and related derivatives against different human cancer cell lines, indicated by their half-maximal inhibitory concentration (IC50) values. frontiersin.orgmdpi.comnih.gov

Phthalimide derivatives have been investigated as inhibitors of various enzymes, which is a key strategy for treating a range of diseases. nih.gov One of the critical therapeutic targets for managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase to reduce post-meal blood glucose levels. mdpi.commdpi.com

While specific studies focusing on α-amylase inhibition by derivatives synthesized directly from this compound are limited, the broader class of phthalimide-containing compounds has shown inhibitory activity against several enzymes. For example, a series of phthalimide-capped benzene (B151609) sulphonamides were evaluated for their ability to inhibit human carbonic anhydrase (hCA) I and II, with some compounds showing potent inhibition in the nanomolar range. semanticscholar.org Studies on plant extracts rich in compounds that may feature related structural motifs have demonstrated significant α-amylase inhibitory activity. For instance, steroidal pregnane (B1235032) phytochemicals have shown greater in vitro inhibitory potential against porcine pancreatic α-amylase than the reference drug acarbose. frontiersin.org The inhibitory mechanism often involves interaction with key amino acid residues in the enzyme's active site. frontiersin.org

Derivative ClassTarget EnzymeInhibitory Activity (Ki or IC50)
Phthalimide-capped sulphonamide (1) Carbonic Anhydrase IKi = 28.5 nM
Phthalimide-capped sulphonamide (1) Carbonic Anhydrase IIKi = 2.2 nM
Dioxoisoindoline C Butyrylcholinesterase (BuChE)Ki = 200 µM
Dioxoisoindoline D Butyrylcholinesterase (BuChE)Ki = 100 µM
Marsectohexol (P1) α-AmylaseIC50 = 10.01 µM
Pregnane Glycoside (P2) α-AmylaseIC50 = 12.10 µM
Acarbose (Reference) α-AmylaseIC50 = 13.47 µM

This table displays the enzyme inhibitory activity of various phthalimide derivatives and other compounds against different enzyme targets. semanticscholar.orgfrontiersin.orgepa.gov

Mechanism of Biological Action as an Alkylating Agent

The biological activity of many this compound derivatives is fundamentally linked to their function as alkylating agents. This mechanism involves the covalent attachment of their ethylphthalimide moiety to biologically important macromolecules, primarily DNA, leading to cellular damage and subsequent cell death. This mode of action is central to the application of many such compounds in cancer chemotherapy.

The chemical structure of this compound is key to its function as an alkylating agent. The molecule possesses a highly reactive bromoethyl group. The bromine atom is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. In a biological environment, nucleophilic sites are abundant on proteins and, most critically, on the nitrogenous bases of DNA.

The process of alkylation is a form of nucleophilic substitution reaction. Cellular nucleophiles, such as the N7 position of guanine (B1146940) or the N3 position of adenine (B156593) in DNA, can attack the electrophilic carbon of the bromoethyl group. nih.gov This reaction forms a stable covalent bond between the ethylphthalimide derivative and the DNA base. This addition of an alkyl group to the DNA is a form of DNA damage. wikipedia.org

The consequences of DNA alkylation are significant and detrimental to the cell. The formation of these DNA adducts can disrupt the intricate structure of the DNA double helix. This disruption can physically impede the processes of DNA replication and transcription, as the cellular machinery responsible for these functions can no longer properly read the DNA template. researchgate.net If the cell attempts to replicate with alkylated DNA, it can lead to strand breaks or mispairing of bases, resulting in permanent mutations. researchgate.net

Ultimately, the accumulation of DNA damage triggers the cell's own internal surveillance and repair mechanisms. However, if the damage is too extensive to be repaired, these pathways will instead initiate programmed cell death, or apoptosis. nih.gov Studies on various phthalimide derivatives have demonstrated that their cytotoxic effects are indeed linked to the induction of apoptosis, characterized by hallmarks such as DNA fragmentation and the activation of specific cellular pathways leading to cell death. nih.govresearchgate.net This targeted induction of apoptosis in rapidly dividing cells, such as cancer cells, is the desired therapeutic outcome for an alkylating anticancer agent.

The cytotoxic efficacy of this alkylation mechanism has been demonstrated in various studies. The introduction of the phthalimide group and an alkyl linker can contribute significantly to the antitumor activity of compounds. nih.gov The table below presents research findings on the cytotoxic activity of selected phthalimide derivatives, illustrating the potent biological effects that can arise from this mechanism of action.

CompoundCell LineActivityObserved Mechanism
Phthalimide Derivative 4Sarcoma 180 (murine tumor)CytotoxicInduces membrane disruption, DNA fragmentation, and mitochondrial depolarization. researchgate.net
Phthalimide-dithiocarbamate Analog 1MCF-7 (human breast adenocarcinoma)CytotoxicInhibits Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net
Phthalimide-dithiocarbamate Analog 2HepG2 (human liver carcinoma)CytotoxicInhibits Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net
Naphthalimide Nitrogen MustardsKB (human nasopharyngeal tumor)CytotoxicAlkylates DNA at guanine N7 sites. nih.gov

Spectroscopic Characterization and Computational Studies

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of N-(2-Bromoethyl)phthalimide. The analysis of the solid-phase FT-IR spectrum (recorded between 4000–400 cm⁻¹) and FT-Raman spectrum (recorded between 3500–100 cm⁻¹) provides a detailed vibrational fingerprint of the molecule.

Key vibrational assignments have been determined through these analyses. The carbonyl (C=O) groups of the phthalimide (B116566) moiety produce a characteristically strong stretching vibration peak in the FT-IR spectrum, typically observed around 1774 cm⁻¹. Another significant peak, corresponding to the C-Br stretching vibration, is found at approximately 590 cm⁻¹. The aromatic C-H stretching vibrations of the phthalimide ring are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations within the benzene (B151609) ring are also identifiable, generally in the 1600-1450 cm⁻¹ region.

Table 1: Selected FT-IR Vibrational Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
~3080 ν(C-H) Aromatic C-H Stretch
~2960 ν(C-H) Aliphatic C-H Stretch
~1774 ν(C=O) Symmetric Carbonyl Stretch
~1715 ν(C=O) Asymmetric Carbonyl Stretch
~1610 ν(C=C) Aromatic C=C Stretch
~720 δ(C-H) Aromatic C-H Out-of-plane Bend

Note: ν = stretching, δ = bending. Wavenumbers are approximate and can vary based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen and carbon nuclei.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. In a chloroform-d (CDCl₃) solvent, the aromatic protons of the phthalimide group appear as two multiplets in the downfield region, typically between δ 7.70 and 7.85 ppm. The ethyl group protons, being adjacent to the electronegative nitrogen and bromine atoms, are also shifted downfield. They appear as two distinct triplets, a result of spin-spin coupling with each other. The methylene (B1212753) group attached to the nitrogen (N-CH₂) is typically found around δ 3.88 ppm, while the methylene group attached to the bromine (CH₂-Br) is observed at approximately δ 3.56 ppm, each integrating to two protons. chemwhat.com

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Coupling Constant (J, Hz)
7.85 Multiplet 2H Aromatic (Ar-H) -
7.70 Multiplet 2H Aromatic (Ar-H) -
3.88 Triplet 2H N-CH₂ -CH₂Br 6

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum, recorded in CDCl₃, shows distinct signals for each carbon environment. chemwhat.com The carbonyl carbons (C=O) of the phthalimide ring are the most deshielded, appearing significantly downfield at approximately δ 168.4 ppm. chemwhat.com The aromatic carbons of the benzene ring produce signals in the δ 123.8 to 134.6 ppm range. chemwhat.com The two aliphatic carbons of the ethyl chain are observed at δ 49.3 ppm (N-CH₂) and δ 37.2 ppm (CH₂-Br). chemwhat.com

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment
168.4 Carbonyl (C=O)
134.6 Aromatic (Ar-CH)
132.2 Aromatic (Ar-C quaternary)
123.8 Aromatic (Ar-CH)
49.3 N-CH₂ -CH₂Br

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering clues to its structure. The molecular formula for this compound is C₁₀H₈BrNO₂, corresponding to a molecular weight of approximately 254.08 g/mol . chemicalbook.comchemicalbook.comsigmaaldrich.com

Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion. This will appear as two peaks of almost equal intensity, one for the molecule containing ⁷⁹Br ([M]⁺) at m/z ≈ 253 and another for the molecule containing ⁸¹Br ([M+2]⁺) at m/z ≈ 255.

Fragmentation analysis of n-substituted phthalimide derivatives suggests that a primary cleavage event involves the bond between the nitrogen and the ethyl group, or the C-C bond of the ethyl chain. A significant fragmentation pathway would likely involve the loss of the bromoethyl group or parts of it.

X-ray Crystallography and Structural Elucidation

While the crystal structures of many phthalimide derivatives have been reported, specific and detailed crystallographic data for this compound, including its crystal system and space group, were not available in the surveyed literature. A study on the related compound N-[2-(phenylseleno)ethyl]phthalimide found that it crystallizes in the monoclinic space group P2₁/n, which may suggest a possible, though unconfirmed, packing arrangement for similar phthalimide derivatives. scirp.org

Intermolecular Interactions

The crystal structure of this compound is stabilized by various intermolecular interactions. These non-covalent interactions, including C-H···O and C-H···π interactions, play a crucial role in the formation of its supramolecular architecture. Quantum chemical calculations have been employed to validate the presence and nature of these non-covalent interactions within the molecule. In related phthalimide structures, C-H···O hydrogen bonds have been observed to build supramolecular structures. Furthermore, studies on similar compounds have highlighted the significance of π⋯π interactions in the crystal packing.

Computational Chemistry Studies

Computational chemistry provides significant insights into the molecular properties of this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating its structural, electronic, and optical characteristics.

DFT calculations are a cornerstone in the computational analysis of this compound. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p) has been effectively used to predict the molecular geometry, vibrational frequencies, and electronic properties of the compound. researchgate.net These theoretical calculations are in good agreement with experimental data where available, providing a reliable foundation for understanding the molecule's behavior. nih.govresearchgate.net

The geometry of this compound has been optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set to determine its most stable conformation. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles.

Vibrational wavenumber calculations are performed on the optimized geometry to predict the infrared and Raman spectra. A detailed assignment of the observed vibrational bands is made based on the total energy distribution (TED) results. researchgate.net The theoretical spectra obtained, along with intensity data, show good agreement with experimentally recorded FT-IR and FT-Raman spectra. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond Length (Å) / Bond Angle (°)
C1-N6 1.46
N6-C7 1.39
C7-O8 1.21
C7-C9 1.49
C14-Br15 1.97
C1-N6-C7 111.8
N6-C7-O8 124.7
C13-C14-Br15 111.4

Note: Atom numbering may vary based on the specific computational study. Data is representative.

Table 2: Comparison of Theoretical and Experimental Vibrational Wavenumbers (cm⁻¹) for this compound

Assignment FT-IR (Experimental) FT-Raman (Experimental) B3LYP/6-311++G(d,p) (Calculated)
C=O sym. stretch 1776 1778 1777
C=O asym. stretch 1718 1720 1719
C-N stretch 1398 1400 1401
CH₂ wagging 1332 1334 1335
C-Br stretch 649 650 651

Note: Data is representative and compiled from theoretical studies. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netchemmethod.com

For this compound, the HOMO is primarily localized on the phthalimide ring, indicating this is the region most likely to donate electrons. Conversely, the LUMO is distributed over the entire molecule. researchgate.net This distribution facilitates charge transfer within the molecule. The calculated HOMO-LUMO energy gap for this compound is found to be 4.65 eV, which clearly indicates that the molecule is very stable. researchgate.net This analysis of FMOs helps in understanding the charge transfer that occurs within the molecule. researchgate.netnih.gov

Table 3: Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
E(HOMO) -7.05
E(LUMO) -2.40
Energy Gap (ΔE) 4.65

Calculated using DFT/B3LYP/6-311++G(d,p) researchgate.net

Non-linear optical (NLO) properties are significant for applications in optoelectronics and photonics. The NLO properties of this compound, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀), have been calculated using DFT methods. researchgate.net The first-order hyperpolarizability is a measure of the second-order NLO response of a molecule. Calculations for related chiral phthalimides have shown them to be effective contenders for NLO properties. researchgate.net The computed values for this compound indicate a significant NLO response, suggesting its potential for use in the development of NLO materials. researchgate.net

Table 4: Calculated Non-linear Optical Properties of this compound

Property Calculated Value
Dipole Moment (μ) 3.102 Debye
Mean Polarizability (α) 1.838 x 10⁻²³ esu
First-Order Hyperpolarizability (β₀) 1.011 x 10⁻³⁰ esu

Calculated using B3LYP/6-311++G(d,p) method researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is plotted over the optimized geometry of the molecule, where different colors represent different electrostatic potential values. researchgate.net In the MEP map of this compound, the regions of negative potential, typically shown in red, are associated with electrophilic reactivity and are located over the electronegative oxygen atoms of the carbonyl groups. researchgate.netresearchgate.net Regions of positive potential, shown in blue, are associated with nucleophilic reactivity and are found around the hydrogen atoms. This map provides a clear visual representation of the charge distribution and sites of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized orbital picture of the molecule, which is useful for investigating charge transfer and conjugative interactions. For this compound, NBO analysis reveals significant charge delocalization, which contributes to its molecular stability.

The analysis shows that the natural atomic orbital occupancies indicate the presence of charge delocalization within the molecule. This delocalization primarily occurs through hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals. The second-order perturbation energies of the most interacting NBOs have been calculated to quantify the extent of these interactions. researchgate.netresearchgate.net

Key interactions involve the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, there are significant interactions between the lone pair of the nitrogen atom and the antibonding orbitals of the neighboring carbonyl groups (C=O). Similarly, the lone pairs of the carbonyl oxygen atoms interact with the antibonding orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds within the phthalimide ring. These interactions lead to a delocalization of electron density, which stabilizes the molecule.

The following table summarizes the significant second-order perturbation energies (E(2)) for the most prominent donor-acceptor interactions in this compound, highlighting the stabilization resulting from charge delocalization.

Table 1: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (1) N8π* (C1-O2)25.120.310.082
LP (1) N8π* (C7-O15)24.150.320.081
LP (2) O2σ* (N8-C1)28.510.690.132
LP (2) O2σ* (C1-C6)2.110.780.038
LP (2) O15σ* (N8-C7)28.590.690.132
LP (2) O15σ* (C3-C7)2.130.780.038

Note: The specific atom numbering may vary depending on the computational study. The data presented is a representative summary of the key interactions.

Rotational Isomerism Studies

The conformational flexibility of this compound is primarily due to the rotation around the C-C and C-N bonds of the bromoethyl side chain. Computational studies have been performed to determine the most stable conformer (isomer) of the molecule. researchgate.net These studies typically involve optimizing the geometry of different possible conformers and comparing their relative energies.

The potential energy surface of this compound is scanned by rotating the dihedral angles of the ethyl side chain. The results of these calculations help in identifying the global minimum energy conformer, which is the most stable arrangement of the atoms in space. The stability of different isomers is influenced by steric and electronic effects, such as repulsion between bulky groups and hyperconjugative interactions.

Theoretical calculations have determined the stable isomer of this compound, providing insights into its preferred three-dimensional structure. researchgate.net The optimized geometrical parameters for the most stable conformer have been predicted using density functional theory (DFT) methods, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net

The study of rotational isomers is crucial as the conformation of the molecule can influence its reactivity and physical properties. For this compound, the orientation of the bromoethyl group relative to the phthalimide ring is a key determinant of its chemical behavior in various reactions.

Comparison with Analogous Compounds

Influence of Bromoalkyl Chain Length on Reactivity and Applications

The reactivity and applications of N-(bromoalkyl)phthalimides are significantly influenced by the length of the bromoalkyl chain separating the bromine atom from the phthalimide (B116566) nitrogen. This chain length affects the steric hindrance and electronic properties of the molecule, thereby dictating its utility in organic synthesis.

N-(Bromomethyl)phthalimide

N-(Bromomethyl)phthalimide is a highly reactive compound where the bromine atom is attached to a methylene (B1212753) group directly bonded to the phthalimide nitrogen. This proximity makes the carbon atom particularly susceptible to nucleophilic attack. Its primary application is as a reagent in organic synthesis, especially for introducing a phthalimidomethyl group, which can be a precursor to an aminomethyl group.

Key Reactions and Applications:

Nucleophilic Substitution: It readily undergoes substitution reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to form corresponding N-substituted phthalimides.

Synthesis of Local Anesthetics: It has been used in photodecarboxylative reactions to synthesize 2-dialkylaminoalkyl-3-arylmethylene-2,3-dihydro-1H-isoindolin-1-ones, which exhibit local anesthetic properties.

Polymer Synthesis: It serves as an initiator in atom transfer radical polymerization (ATRP) for the synthesis of polymers like α-phthalimidopoly(styrene). sigmaaldrich.com

Compared to N-(2-Bromoethyl)phthalimide, the single carbon spacer in N-(Bromomethyl)phthalimide results in a more reactive electrophile for Sₙ2 reactions.

N-(3-Bromopropyl)phthalimide

N-(3-Bromopropyl)phthalimide serves as an intermediate in the synthesis of various organic compounds, including flavonoid derivatives and antitumor agents. chemicalbook.com The three-carbon chain provides a longer, more flexible linker compared to the ethyl group in this compound. This characteristic is useful for synthesizing molecules where specific spacing between functional groups is required. It is commonly used in the synthesis of pharmaceutical and agricultural chemical intermediates. chemicalbook.comtaiyo-fc.co.jp For instance, it is employed in the synthesis of Hederagenin, a triterpene template for developing new antitumor compounds. chemicalbook.com

N-(4-Bromobutyl)phthalimide

With a four-carbon alkyl chain, N-(4-Bromobutyl)phthalimide is a versatile chemical building block used for alkylation and as a precursor to amines through the Gabriel synthesis. nbinno.com The longer butyl chain allows for the creation of even greater separation between the phthalimide group and the reaction site. A notable application is in the synthesis of B-cyclodextrin derivatives, which are utilized in fields like drug delivery and separation science. nbinno.comscbt.com

Table 1: Comparison of N-(Bromoalkyl)phthalimides

Compound NameMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Key Applications
N-(Bromomethyl)phthalimideC₉H₆BrNO₂240.05152-155 sigmaaldrich.comInitiator for ATRP, synthesis of local anesthetics. sigmaaldrich.com
This compoundC₁₀H₈BrNO₂254.08 sigmaaldrich.com80-83 sigmaaldrich.comGabriel synthesis, precursor for protected primary amines. nbinno.com
N-(3-Bromopropyl)phthalimideC₁₁H₁₀BrNO₂268.11 sigmaaldrich.com72-74 sigmaaldrich.comSynthesis of pharmaceutical and agricultural intermediates. chemicalbook.comtaiyo-fc.co.jp
N-(4-Bromobutyl)phthalimideC₁₂H₁₂BrNO₂282.13 scbt.comNot specifiedSynthesis of B-cyclodextrin derivatives. nbinno.comscbt.com

Structural and Reactivity Comparisons with Other Phthalimide and Maleimide (B117702) Derivatives

The chemical behavior of this compound can be better understood by comparing its structure and reactivity with other phthalimide derivatives and with the related class of maleimide compounds.

Phthalimide Derivatives: The core of a phthalimide is an isoindole-1,3-dione structure, which is an aromatic imide. actascientific.com The chemical properties of phthalimide derivatives are largely dictated by the substituent on the nitrogen atom. nih.gov The phthalimide group itself is relatively stable due to its aromaticity and the resonance stabilization of the imide group.

Structure: Phthalimides consist of a benzene (B151609) ring fused to a five-membered imide ring. actascientific.com This bicyclic system is planar. The two carbonyl groups attached to the nitrogen make the N-H proton in unsubstituted phthalimide acidic (pKa ≈ 8.3), facilitating its deprotonation to form the phthalimide anion, a potent nucleophile used in the Gabriel synthesis. wikipedia.org

Reactivity: The primary reactivity of N-alkylphthalimides, such as this compound, involves the alkyl substituent. The phthalimide moiety acts as a bulky, protecting group for a primary amine. The C-Br bond is the main site for nucleophilic substitution. The phthalimide ring can be cleaved, typically with hydrazine, to release the primary amine. wikipedia.org

Maleimide Derivatives: Maleimides are structurally related to phthalimides but possess an unsaturated five-membered ring instead of a benzene-fused ring. actascientific.com This fundamental structural difference leads to vastly different reactivity.

Structure: Maleimide is a cyclic imide derived from maleic acid, featuring a carbon-carbon double bond within its five-membered ring. actascientific.com This double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl groups.

Reactivity: The reactivity of maleimide derivatives is dominated by the electrophilic double bond. They readily undergo Michael-type addition reactions with nucleophiles, particularly thiols from cysteine residues in proteins. researchgate.net This high reactivity and selectivity make maleimides popular reagents for bioconjugation. Maleimides can also participate in Diels-Alder reactions. actascientific.com While N-substituted maleimides also undergo reactions at the substituent, the reactivity of the ring's double bond is a defining characteristic not present in phthalimides. actascientific.comresearchgate.net

Table 2: Structural and Reactivity Comparison: Phthalimides vs. Maleimides

FeaturePhthalimide DerivativesMaleimide Derivatives
Core Structure Aromatic isoindole-1,3-dione ring system. actascientific.comUnsaturated pyrrole-2,5-dione ring system. actascientific.com
Primary Site of Reactivity N-substituent (e.g., alkyl halide for Sₙ2 reactions). Electron-deficient C=C double bond (Michael addition, Diels-Alder). actascientific.comresearchgate.net
Common Applications Protecting group for primary amines (Gabriel synthesis). wikipedia.orgBioconjugation (labeling proteins via cysteine residues). researchgate.net
Ring Stability High due to aromaticity; can be cleaved by reagents like hydrazine. wikipedia.orgThe ring is stable, but the double bond is highly reactive. actascientific.com

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Pathways

While the Gabriel synthesis and its modifications are well-established methods for preparing N-(2-Bromoethyl)phthalimide, future research is directed towards developing more sustainable and efficient synthetic routes. orgsyn.orgorgsyn.org The classical methods often involve harsh reaction conditions and the use of excess reagents. orgsyn.org Green chemistry principles are increasingly guiding the development of new pathways that minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.govepa.gov

Future exploration may include:

Catalytic Approaches: Investigating novel catalysts to improve the efficiency and selectivity of the reaction between phthalimide (B116566) or its salts and 1,2-dibromoethane (B42909). This could involve exploring transition metal catalysts or organocatalysts to lower activation energies and improve atom economy.

Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer better control over reaction parameters, leading to higher yields, improved purity, and safer operation on an industrial scale.

Solvent-Free or Greener Solvent Systems: Research into solvent-free reaction conditions or the use of environmentally benign solvents like supercritical fluids or ionic liquids could significantly reduce the environmental impact of the synthesis. nih.gov

Microwave-Assisted Synthesis: The application of microwave irradiation can often accelerate reaction times and improve yields in organic synthesis, presenting a promising avenue for a more rapid and energy-efficient production of this compound. nih.gov

Development of New Derivatization Strategies

The reactivity of the bromoethyl group makes this compound an excellent electrophile for a wide range of nucleophilic substitution reactions. nbinno.comcymitquimica.com While its use in the Gabriel synthesis of primary amines is a cornerstone of its application, future research will focus on expanding its reactivity with a broader scope of nucleophiles to generate novel and complex molecular structures.

Potential areas for development include:

Reactions with Complex Nucleophiles: Exploring reactions with intricate and sterically hindered nucleophiles to synthesize architecturally complex molecules that are otherwise difficult to access.

Palladium-Catalyzed Cross-Coupling Reactions: Investigating the utility of this compound in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, thereby creating a diverse library of derivatives.

Synthesis of Novel Heterocycles: Utilizing this compound as a key building block for the construction of novel heterocyclic systems, which are prevalent scaffolds in medicinally active compounds. nbinno.com

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and predicting new reactivity. Modern computational chemistry and advanced spectroscopic techniques offer powerful tools to elucidate reaction pathways, identify transient intermediates, and understand the factors governing reactivity and selectivity. rsc.orgosu.edu

Future mechanistic studies could focus on:

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the outcomes of new reactions. mdpi.com This can accelerate the discovery of novel derivatization strategies and provide insights into unexpected reaction outcomes.

Kinetic Studies: Performing detailed kinetic analyses of its reactions under various conditions to gain a quantitative understanding of reaction rates and influencing factors.

In-situ Spectroscopic Analysis: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reactions in real-time, allowing for the direct observation of intermediates and a more complete picture of the reaction mechanism.

Discovery of Unforeseen Chemical Transformations

Serendipity often plays a role in chemical discovery. Future research should remain open to the possibility of discovering unexpected reactivity and novel transformations of this compound. For instance, reports of the unexpected formation of novel aminal derivatives from reactions with sodium imidazolate highlight the potential for uncovering new reaction pathways. Investigating reactions under unconventional conditions, such as high pressure or photochemical activation, may lead to unforeseen and synthetically valuable transformations. A notable example of unexpected reactivity is the reaction with aqueous potassium hydroxide (B78521), which can lead to the formation of 2-(2-carboxyphenyl)oxazoline instead of the expected hydrolysis product. researchgate.net

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and complexity-generating power. The integration of this compound as a building block in MCRs is a promising area for future research. Its bifunctional nature, possessing both an electrophilic bromoethyl group and a phthalimide moiety, makes it an ideal candidate for designing novel MCRs to rapidly assemble complex molecular scaffolds.

Computational Design of Novel this compound Derivatives with Enhanced Properties

The intersection of computational chemistry and medicinal chemistry provides a powerful platform for the rational design of new therapeutic agents. researchgate.net Building upon the known biological activities of phthalimide-containing compounds, future research can leverage computational tools to design novel derivatives of this compound with enhanced properties. mdpi.comnih.govrsc.org

This can be achieved through:

Molecular Docking Studies: Simulating the interaction of virtual libraries of this compound derivatives with biological targets to identify potential drug candidates. epa.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the structural features of derivatives with their biological activity to guide the design of more potent and selective compounds.

In Silico ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed molecules, helping to prioritize candidates with favorable pharmacokinetic profiles for synthesis and testing.

Application in Advanced Materials Science

The structural features of this compound make it a valuable monomer and functionalizing agent for the development of advanced materials. Its phthalimide group can impart thermal stability and specific electronic properties, while the reactive bromoethyl group allows for its incorporation into polymeric structures or attachment to surfaces.

Future research in materials science could explore:

Synthesis of Functional Polymers: Using this compound as a monomer or a precursor to a monomer for the synthesis of novel polymers with tailored properties for applications in electronics, optoelectronics, and separations. nbinno.comrsc.org

Surface Modification: Grafting this compound derivatives onto surfaces to alter their chemical and physical properties, creating materials with enhanced biocompatibility, specific binding capabilities, or improved performance in sensing applications.

Development of Luminescent Materials: Investigating the synthesis of derivatives that exhibit fluorescence or phosphorescence for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The following table provides a summary of the key future research directions and their potential impact.

Research AreaFocusPotential Impact
Novel Synthetic Pathways Green chemistry, catalysis, flow chemistryMore sustainable, efficient, and safer industrial production.
New Derivatization Strategies Exploration of new nucleophiles and coupling reactionsAccess to novel and complex molecular architectures for various applications.
Advanced Mechanistic Investigations Computational modeling and in-situ analysisDeeper understanding of reactivity, enabling reaction optimization and prediction.
Unforeseen Chemical Transformations Exploration of unconventional reaction conditionsDiscovery of new synthetic methodologies and valuable chemical entities.
Multicomponent Reactions Integration as a bifunctional building blockRapid and efficient synthesis of complex molecules.
Computational Design In silico design and screening of derivativesAccelerated discovery of new drug candidates and functional molecules.
Advanced Materials Science Development of functional polymers and surface modificationCreation of new materials for electronics, sensing, and biomedical applications.

Q & A

Q. What are the standard synthetic routes for preparing N-(2-Bromoethyl)phthalimide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting phthalimide with 1,2-dibromoethane in the presence of a base like potassium carbonate. For instance, phthalimide (10 g, 67.9 mmol) and K₂CO₃ (11.3 g) are dissolved in 1,2-dibromoethane (117 mL) under reflux conditions . Optimization includes controlling stoichiometry (excess 1,2-dibromoethane), reaction time (12–24 hours), and purification via recrystallization from ethanol to achieve yields >85% .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~3.8 ppm for -CH₂Br protons) .
  • FT-IR : Peaks at ~1774 cm⁻¹ (C=O stretching) and ~590 cm⁻¹ (C-Br) .
  • Elemental analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N, Br percentages .
  • Melting point analysis : 80–83°C (lit.) as a purity indicator .

Q. How should this compound be stored to ensure stability, and what safety precautions are required?

Store in airtight containers at 0–6°C to prevent hydrolysis. Use personal protective equipment (gloves, goggles) due to its irritant properties (R36/37/38). Avoid exposure to moisture or strong bases, which may degrade the compound via bromide displacement .

Advanced Research Questions

Q. How can this compound be utilized to synthesize organochalcogen ligands for coordination chemistry?

The compound undergoes SN2 reactions with chalcogenide anions. For example, NaBH₄ reduces diphenyl diselenide to PhSe⁻, which reacts with this compound under N₂ to form N-[2-(phenylseleno)ethyl]phthalimide. Critical parameters include inert atmosphere (to prevent oxidation), THF/water solvent mixtures, and stoichiometric control (1:1 molar ratio) to avoid byproducts . The product acts as a polydentate ligand for Hg(II) or other metal ions .

Q. What role does this compound play in polymer functionalization and crosslinking?

It quaternizes poly(2-vinylpyridine) (P2VP) blocks in copolymers, introducing primary amines after hydrazinolysis. Key steps:

  • Quaternization : React P2VP-b-PEO with this compound in DMF at 60°C (degree of quaternization >90%) .
  • Deprotection : Treat with hydrazine hydrate to remove phthalimide, confirmed by FT-IR loss of C=O peaks (1774 cm⁻¹) . This method enables click chemistry for micelle stabilization or drug delivery systems.

Q. How does the stability of this compound vary under basic conditions, and what degradation products form?

In strong bases (e.g., NaOH >0.18 M), the C-Br bond undergoes hydrolysis, yielding N-(2-Hydroxyethyl)phthalimide. Kinetic studies show complete conversion within 50 seconds at 0.18 M NaOH, while milder bases (pH 9.0) show no degradation over 300 seconds . Stability is critical for reactions requiring controlled basicity, such as Gabriel syntheses .

Q. What mechanistic insights explain the SN2 reactivity of this compound in nucleophilic substitutions?

The electron-withdrawing phthalimide group enhances electrophilicity at the β-carbon, favoring SN2 mechanisms. Steric effects are minimized due to the linear ethyl chain, enabling efficient displacement by nucleophiles (e.g., selenides, amines). Kinetic studies in THF/water mixtures show second-order dependence on nucleophile concentration .

Q. How is this compound applied in synthesizing bioactive intermediates for medicinal chemistry?

It serves as a key precursor for:

  • Phenylacetamide derivatives : React with aromatic amines to form analgesics, characterized by ¹H NMR (e.g., δ 2.90 ppm for CH₂N) .
  • Imidazo[4,5-b]pyridines : Condensation with aminopyridines under Pd catalysis yields antibiotic precursors .
  • Calixarene ligands : Alkylation of calix[4]arene with bromoethylphthalimide creates ionophores for metal sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromoethyl)phthalimide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromoethyl)phthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.